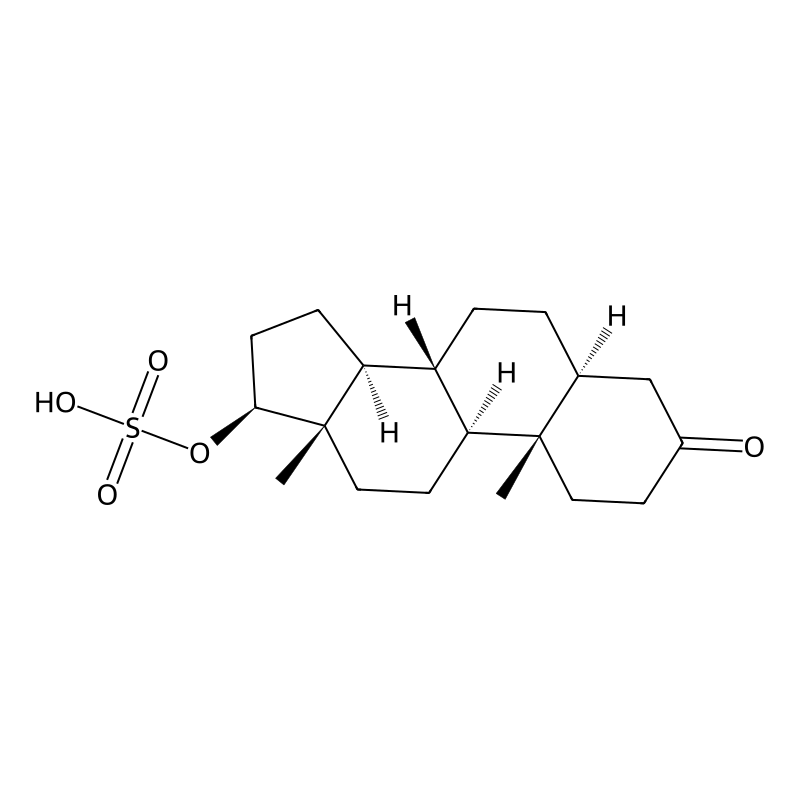

5a-Dihydrotestosterone sulfate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

5a-Dihydrotestosterone sulfate is a sulfate derivative of 5a-dihydrotestosterone, a potent androgen that plays a crucial role in male sexual development and various physiological functions. This compound is classified under androgens, which are steroid hormones that promote the development of male characteristics. Structurally, 5a-dihydrotestosterone sulfate is a C19 steroid, possessing a chemical formula of . It is primarily produced through phase II metabolism, where it undergoes sulfation, a process that enhances its solubility and facilitates its excretion from the body .

The primary reaction involving 5a-dihydrotestosterone sulfate is its formation from 5a-dihydrotestosterone via sulfation. This reaction is catalyzed by sulfotransferase enzymes, which transfer a sulfate group to the hydroxyl group of 5a-dihydrotestosterone. The general reaction can be summarized as follows:

where PAPS (3'-phosphoadenosine-5'-phosphosulfate) acts as the sulfate donor and PAP (3'-phosphoadenosine) is released as a byproduct .

5a-Dihydrotestosterone sulfate exhibits biological activities primarily through its androgenic properties. It binds to androgen receptors with high affinity, influencing various physiological processes such as:

- Development of male secondary sexual characteristics: This includes facial hair growth, deepening of the voice, and increased muscle mass.

- Regulation of sebaceous gland activity: Contributing to acne and other skin conditions.

- Impact on hair follicles: It plays a role in conditions like androgenetic alopecia (male pattern baldness) by affecting hair follicle sensitivity to androgens .

Additionally, its sulfated form may alter its bioavailability and activity compared to non-sulfated steroids.

The synthesis of 5a-dihydrotestosterone sulfate typically involves:

- Extraction from biological sources: It can be isolated from human serum or tissues where it naturally occurs.

- Chemical synthesis: Laboratory methods can synthesize it from 5a-dihydrotestosterone through sulfation reactions using sulfating agents like sulfur trioxide-pyridine complex or chlorosulfonic acid .

- Enzymatic conversion: Utilizing specific sulfotransferases to catalyze the sulfation process in vitro .

5a-Dihydrotestosterone sulfate has several applications in research and medicine:

- Clinical research: Used as a biomarker for studying androgen metabolism and related disorders.

- Pharmaceuticals: Potentially useful in developing treatments for conditions linked to androgen excess or deficiency, such as benign prostatic hyperplasia and androgenetic alopecia.

- Endocrinology studies: Investigated for its role in hormonal regulation and metabolic pathways involving steroids .

Studies on 5a-dihydrotestosterone sulfate have shown interactions with various biological systems:

- Binding affinity studies indicate that it has a higher affinity for sex hormone binding globulin compared to testosterone, affecting its transport and availability in circulation .

- Metabolic studies reveal its conversion pathways and interactions with other steroid hormones, highlighting its role in the endocrine system's feedback mechanisms .

- Pharmacological interactions are being explored for potential therapeutic uses in managing conditions influenced by androgen levels .

Several compounds are structurally or functionally similar to 5a-dihydrotestosterone sulfate. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Dihydrotestosterone | Active form of testosterone; strong androgenic effects. | |

| Testosterone | Precursor to dihydrotestosterone; less potent than DHT. | |

| Androstenedione | Precursor to both testosterone and dihydrotestosterone. | |

| 5-alpha androstanediol | Metabolite of dihydrotestosterone with weaker activity. | |

| 5-alpha androsterone | Another metabolite; exhibits lower androgenic activity. |

The uniqueness of 5a-dihydrotestosterone sulfate lies in its sulfated form, which alters its solubility and bioactivity compared to other related steroids, potentially influencing how it interacts within biological systems .